3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Overview
Description
3-(2-Nitrophenyl)bicyclo[11It is a bicyclic compound consisting of a pentane ring and a phenyl ring with a nitro group attached to it.
Preparation Methods
The synthesis of 3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves several steps. One practical method is the metal-free homolytic aromatic alkylation protocol . This method involves the reaction of a suitable precursor with a nitro-substituted phenyl ring under specific conditions to form the desired compound. The reaction conditions typically include the use of a radical initiator and a suitable solvent.
Chemical Reactions Analysis
3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Nitrophenyl)bicyclo[11
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, and the bicyclic structure can influence the compound’s binding to various biological targets. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
3-(2-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
These compounds share the bicyclo[1.1.1]pentane core structure but differ in the substituents attached to the phenyl ring. The unique nitro group in this compound provides distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
3-(2-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10(15)12-5-11(6-12,7-12)8-3-1-2-4-9(8)13(16)17/h1-4H,5-7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEPBRQLPRIRBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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